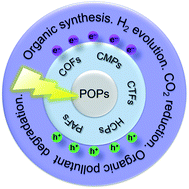Emerging applications of porous organic polymers in visible-light photocatalysis
Journal of Materials Chemistry A Pub Date: 2020-03-18 DOI: 10.1039/D0TA00364F
Abstract
Porous organic polymers (POPs) are emerging porous solids featuring high porosity, low density, diverse composition, facile functionalization, and high thermal/chemical stability. POPs are proven competitive candidates in various applications, such as sorption/separation, energy storage, biomedical applications, optical devices, and catalysis. Photocatalysis enables multifarious transformations of chemicals under mild conditions without enormous energy consumption and contaminant generation. Catalytically active species can be incorporated into POPs by means of covalent bonding or metal–ligand coordination, and the catalytic power of POPs can be fine tuned by modulating the electronic properties of monomers and pore structures of the solids, which make POP-based heterogeneous photocatalysts designable for task-specific applications. The outstanding performance and reusability distinguish POPs from their homogeneous analogues. As a result, their catalytic efficiency can be significantly enhanced and cost would be considerably reduced. In this review, we aim to highlight the recent research of POPs in visible-light-driven photocatalysis, including organic synthesis, hydrogen evolution, carbon dioxide reduction, and degradation of organic pollutants. Technological concerns over the hindrance of preparation, post-processing, performance optimization, cost and energy consumption are also discussed.

Recommended Literature
- [1] Contents list
- [2] Microdroplet chain array for cell migration assays†
- [3] π–π stacking: a strategy to improve the electron mobilities of bipolar hosts for TADF and phosphorescent devices with low efficiency roll-off†
- [4] Room temperature phosphorescence optosensor for anthracyclines
- [5] Large scale indium tin oxide (ITO) one dimensional gratings for ultrafast signal modulation in the visible spectral region†
- [6] Probing oligomerization of amyloid beta peptide in silico†
- [7] Preparation of vertically aligned carbon nanotube/polyaniline composite membranes and the flash welding effect on their supercapacitor properties
- [8] Inside front cover
- [9] Crumpled Kirigami†
- [10] Large and tunable negative thermal expansion induced by a synergistic effect in M2II[MIV(CN)8] Prussian blue analogues

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 12006-60-9
-
CAS no.: 12769-51-6
-
CAS no.: 6807-83-6
-
CAS no.: 80734-02-7
-
CAS no.: 153088-73-4









